3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring bearing a sulfonyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy and methyl groups, and the attachment of the piperidine and thiophene rings. Common synthetic routes may involve:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxy and methyl groups can be introduced via nucleophilic substitution reactions.
Attachment of Piperidine and Thiophene Rings: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-methylaniline: This compound shares the methoxy and methyl groups but lacks the complex piperidine and thiophene rings.
Thiophene Derivatives: Compounds such as 5-methylthiophene-2-sulfonamide share the thiophene ring but differ in other substituents.
Uniqueness
3-methoxy-N-methyl-N-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine is unique due to its combination of a pyrazine ring with a methoxy group, a methyl group, and a piperidine ring bearing a sulfonyl group attached to a thiophene ring. This unique structure may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-13-4-5-15(25-13)26(22,23)21-10-6-14(7-11-21)12-20(2)16-17(24-3)19-9-8-18-16/h4-5,8-9,14H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCQWYFVYIDEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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